molecular formula C23H23N3O4S B214232 ethyl 6-amino-5-cyano-4-{4-methoxy-3-[(2-pyridinylsulfanyl)methyl]phenyl}-2-methyl-4H-pyran-3-carboxylate

ethyl 6-amino-5-cyano-4-{4-methoxy-3-[(2-pyridinylsulfanyl)methyl]phenyl}-2-methyl-4H-pyran-3-carboxylate

Cat. No. B214232
M. Wt: 437.5 g/mol
InChI Key: GQTCSMGQSAROJY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ethyl 6-amino-5-cyano-4-{4-methoxy-3-[(2-pyridinylsulfanyl)methyl]phenyl}-2-methyl-4H-pyran-3-carboxylate, also known as Compound A, is a chemical compound that has gained attention in scientific research due to its potential therapeutic applications.

Mechanism of Action

The mechanism of action of ethyl 6-amino-5-cyano-4-{4-methoxy-3-[(2-pyridinylsulfanyl)methyl]phenyl}-2-methyl-4H-pyran-3-carboxylate A is not fully understood. However, studies have suggested that it may act by inhibiting specific enzymes or signaling pathways involved in inflammation, cancer, and microbial growth.
Biochemical and Physiological Effects:
ethyl 6-amino-5-cyano-4-{4-methoxy-3-[(2-pyridinylsulfanyl)methyl]phenyl}-2-methyl-4H-pyran-3-carboxylate A has been shown to have a range of biochemical and physiological effects. It has been shown to reduce the production of pro-inflammatory cytokines, such as IL-6 and TNF-α, in vitro. It has also been shown to inhibit the growth of cancer cells and induce apoptosis. Additionally, ethyl 6-amino-5-cyano-4-{4-methoxy-3-[(2-pyridinylsulfanyl)methyl]phenyl}-2-methyl-4H-pyran-3-carboxylate A has been shown to have antimicrobial activity against a range of bacteria and fungi.

Advantages and Limitations for Lab Experiments

One advantage of ethyl 6-amino-5-cyano-4-{4-methoxy-3-[(2-pyridinylsulfanyl)methyl]phenyl}-2-methyl-4H-pyran-3-carboxylate A is its potential therapeutic applications in various diseases. It has been shown to have anti-inflammatory, anti-cancer, and anti-microbial effects, which make it a promising candidate for drug development. However, one limitation of ethyl 6-amino-5-cyano-4-{4-methoxy-3-[(2-pyridinylsulfanyl)methyl]phenyl}-2-methyl-4H-pyran-3-carboxylate A is its limited solubility in water, which may affect its bioavailability and efficacy.

Future Directions

There are many future directions for research on ethyl 6-amino-5-cyano-4-{4-methoxy-3-[(2-pyridinylsulfanyl)methyl]phenyl}-2-methyl-4H-pyran-3-carboxylate A. One direction is to further investigate its mechanism of action and identify its molecular targets. This can help in the development of more effective drugs based on ethyl 6-amino-5-cyano-4-{4-methoxy-3-[(2-pyridinylsulfanyl)methyl]phenyl}-2-methyl-4H-pyran-3-carboxylate A. Another direction is to study its pharmacokinetics and pharmacodynamics in vivo to determine its safety and efficacy. Additionally, future research can explore the potential of ethyl 6-amino-5-cyano-4-{4-methoxy-3-[(2-pyridinylsulfanyl)methyl]phenyl}-2-methyl-4H-pyran-3-carboxylate A in combination with other drugs to enhance its therapeutic effects.

Synthesis Methods

The synthesis of ethyl 6-amino-5-cyano-4-{4-methoxy-3-[(2-pyridinylsulfanyl)methyl]phenyl}-2-methyl-4H-pyran-3-carboxylate A involves a multi-step process that starts with the reaction of 4-methoxy-3-[(2-pyridinylsulfanyl)methyl]benzaldehyde with ethyl cyanoacetate to form the intermediate compound. This intermediate compound is then reacted with 2-methyl-3-oxobutanenitrile to form the final product, ethyl 6-amino-5-cyano-4-{4-methoxy-3-[(2-pyridinylsulfanyl)methyl]phenyl}-2-methyl-4H-pyran-3-carboxylate A. The synthesis method has been optimized to produce high yields of ethyl 6-amino-5-cyano-4-{4-methoxy-3-[(2-pyridinylsulfanyl)methyl]phenyl}-2-methyl-4H-pyran-3-carboxylate A with high purity.

Scientific Research Applications

Ethyl 6-amino-5-cyano-4-{4-methoxy-3-[(2-pyridinylsulfanyl)methyl]phenyl}-2-methyl-4H-pyran-3-carboxylate A has been studied for its potential therapeutic applications in various diseases. It has been shown to have anti-inflammatory, anti-cancer, and anti-microbial effects. In vitro studies have demonstrated that ethyl 6-amino-5-cyano-4-{4-methoxy-3-[(2-pyridinylsulfanyl)methyl]phenyl}-2-methyl-4H-pyran-3-carboxylate A inhibits the growth of cancer cells and reduces inflammation by suppressing the production of pro-inflammatory cytokines. It has also been shown to have antimicrobial activity against a range of bacteria and fungi.

properties

Product Name

ethyl 6-amino-5-cyano-4-{4-methoxy-3-[(2-pyridinylsulfanyl)methyl]phenyl}-2-methyl-4H-pyran-3-carboxylate

Molecular Formula

C23H23N3O4S

Molecular Weight

437.5 g/mol

IUPAC Name

ethyl 6-amino-5-cyano-4-[4-methoxy-3-(pyridin-2-ylsulfanylmethyl)phenyl]-2-methyl-4H-pyran-3-carboxylate

InChI

InChI=1S/C23H23N3O4S/c1-4-29-23(27)20-14(2)30-22(25)17(12-24)21(20)15-8-9-18(28-3)16(11-15)13-31-19-7-5-6-10-26-19/h5-11,21H,4,13,25H2,1-3H3

InChI Key

GQTCSMGQSAROJY-UHFFFAOYSA-N

SMILES

CCOC(=O)C1=C(OC(=C(C1C2=CC(=C(C=C2)OC)CSC3=CC=CC=N3)C#N)N)C

Canonical SMILES

CCOC(=O)C1=C(OC(=C(C1C2=CC(=C(C=C2)OC)CSC3=CC=CC=N3)C#N)N)C

Origin of Product

United States

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